2,5-Dimethyl-3-hexanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95420. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

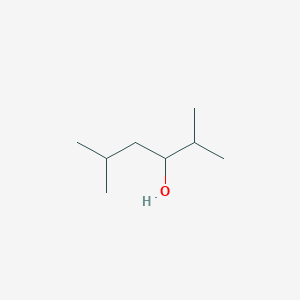

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKTZHPOKPYBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871300 | |

| Record name | 2,5-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-07-3 | |

| Record name | 2,5-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylhexan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2,5-Dimethyl-3-hexanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-hexanol, a significant organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | m | 1H | H-3 (CH-OH) |

| ~1.8 | m | 1H | H-2 (CH) |

| ~1.6 | m | 1H | H-5 (CH) |

| ~1.2 | m | 2H | H-4 (CH₂) |

| ~0.9 | d | 6H | C-1, C-1' (CH₃)₂ |

| ~0.9 | d | 6H | C-6, C-6' (CH₃)₂ |

| (variable) | br s | 1H | OH |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~78 | C-3 (CH-OH) |

| ~42 | C-5 (CH) |

| ~34 | C-2 (CH) |

| ~30 | C-4 (CH₂) |

| ~23 | C-6, C-6' (CH₃)₂ |

| ~18 | C-1, C-1' (CH₃)₂ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The compound has a molecular weight of 130.23 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M-CH₃]⁺ |

| 87 | High | [M-C₃H₇]⁺ (α-cleavage) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 43 | High (Base Peak) | [C₃H₇]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a single scan is sufficient due to the high sensitivity of proton NMR.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using its infrared absorption spectrum.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Syringe for sample injection

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol) for sample dilution

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent. The concentration should be approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure proper separation and elution of the compound.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection port.

-

The sample is vaporized and carried through the GC column, where it is separated from the solvent and any impurities.

-

As the this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Identify the base peak, which is the most intense peak in the spectrum.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information. Common fragmentation pathways for alcohols include α-cleavage and dehydration.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

Molecular weight and formula of 2,5-Dimethyl-3-hexanol

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 2,5-Dimethyl-3-hexanol, detailing its core molecular properties, a representative experimental protocol for its analysis, and a logical workflow for purity assessment.

Core Molecular Data

This compound is a secondary alcohol. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol | [2][4][5][6] |

| IUPAC Name | 2,5-dimethylhexan-3-ol | [1] |

| CAS Registry Number | 19550-07-3 | [1][3] |

Experimental Protocols

The characterization and quantification of this compound in a given sample matrix are critical for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for this purpose due to its high resolution and sensitivity.

Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To determine the purity of a this compound sample and identify any potential impurities.

2. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)

-

Internal Standard (IS) (e.g., Dodecane), if quantitative analysis is required

-

Helium (carrier gas), 99.999% purity

-

Autosampler vials with septa

3. Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

4. Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the substance and dissolving it in 10 mL of the chosen solvent in a volumetric flask.

-

Prepare a working solution by diluting the stock solution 1:100 with the solvent in a new volumetric flask.

-

If using an internal standard for quantification, add a known concentration of IS to the working solution.

-

Transfer 1 mL of the final working solution into an autosampler vial.

5. GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 m/z.

6. Data Analysis:

-

Purity Assessment: Integrate the peak area of this compound and all other impurity peaks in the total ion chromatogram (TIC). Calculate the area percentage of the main peak relative to the total area of all peaks.

-

Impurity Identification: Analyze the mass spectrum of each impurity peak. Compare the obtained spectra with a reference library (e.g., NIST) to tentatively identify the structures of the impurities.

Visualized Workflow

The following diagram illustrates a standard logical workflow for the quality control and purity verification of a synthesized or procured batch of this compound.

References

Solubility characteristics of 2,5-Dimethyl-3-hexanol in organic solvents

An In-Depth Technical Guide to the Solubility Characteristics of 2,5-Dimethyl-3-hexanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a branched-chain secondary alcohol. A thorough understanding of its solubility is essential for its application in organic synthesis, formulation development, and as a specialty chemical intermediate. This document outlines the predicted solubility of this compound in various organic solvents, details established experimental protocols for solubility determination, and presents visual workflows and conceptual diagrams to elucidate key principles.

Predicted Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, by leveraging its physicochemical properties and the known behavior of structurally similar eight-carbon (C8) alcohols, a robust predicted solubility profile can be established.

This compound (C₈H₁₈O, Molar Mass: 130.23 g/mol ) possesses a polar hydroxyl (-OH) group and a significant nonpolar, branched alkyl structure. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like." The hydroxyl group can participate in hydrogen bonding with polar solvents, while the hydrocarbon portion favors interactions with nonpolar solvents.

Below is a table summarizing the predicted solubility of this compound in representative classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong, favorable interactions with small polar protic solvents. |

| Isopropanol, n-Butanol | Miscible | While the hydrocarbon chain of these solvents is larger, they are still capable of significant hydrogen bonding, ensuring miscibility. | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Miscible | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. The absence of aprotic solvent hydrogen bond donation is offset by dipole-dipole interactions. |

| Acetonitrile, Dimethylformamide (DMF) | Soluble | These highly polar aprotic solvents will dissolve this compound due to dipole-dipole interactions, though they may be less effective than other polar aprotics with more accommodating structures. | |

| Nonpolar | Hexane, Heptane, Toluene, Carbon Tetrachloride | Soluble to Miscible | The dominant nonpolar C8 hydrocarbon structure of this compound leads to favorable van der Waals forces with nonpolar solvents, resulting in high solubility or complete miscibility. |

| Ethers | Diethyl Ether | Miscible | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor, while its alkyl groups interact favorably with the hydrocarbon portion of this compound. |

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental methodologies are recommended.

Gravimetric Method for Quantitative Solubility Determination

This method is a reliable approach for determining the solubility of a liquid solute in a liquid solvent by measuring the mass of the solute in a saturated solution.

Materials and Apparatus:

-

This compound

-

Selected Organic Solvent

-

Analytical Balance (±0.0001 g)

-

Thermostatic Bath or Water Bath

-

Sealed Vials or Flasks

-

Micropipettes

-

Evaporating Dish or Beaker

-

Drying Oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct second phase of the solute confirms saturation.

-

Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Extraction:

-

Allow the mixture to stand undisturbed at a constant temperature until the phases have clearly separated.

-

Carefully extract a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette, ensuring no undissolved solute is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the extracted sample to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 160-170 °C) to evaporate the solvent.

-

Once the solvent has evaporated, cool the dish in a desiccator to prevent moisture absorption before weighing.

-

Continue the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Record the final mass of the evaporating dish with the residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.

-

Express the solubility in grams of solute per 100 mL of solvent or other appropriate units.

-

Spectroscopic Method (UV-Vis or IR)

This method is suitable if this compound exhibits a unique and quantifiable absorbance at a specific wavelength where the solvent is transparent.

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard at the predetermined wavelength.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Extract a sample of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution.

-

Chromatographic Method (HPLC or GC)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for accurate solubility determination, especially in complex mixtures.

Procedure:

-

Method Development:

-

Develop a suitable HPLC or GC method to separate and quantify this compound.

-

-

Calibration:

-

Prepare and analyze a series of standard solutions to create a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution and extract a sample of the supernatant.

-

Dilute the sample with a known volume of solvent.

-

Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.

-

Visualizing Experimental and Conceptual Frameworks

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces and physicochemical properties, as depicted below.

Caption: Key factors influencing the solubility of this compound in organic solvents.

Health and Safety Precautions for 2,5-Dimethyl-3-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,5-Dimethyl-3-hexanol (CAS No: 19550-07-3), a flammable liquid and irritant. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazards:

-

Flammable Liquid: Poses a fire hazard.[1]

-

Skin Irritation: Causes skin irritation upon contact.[2]

-

Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[2]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [2][3] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Number | 19550-07-3 | [2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

| Boiling Point | 65 °C at 15 mmHg | |

| Flash Point | 59 °C | |

| Density | Approximately 0.844 g/mL (estimated) | [1] |

| Vapor Pressure | Data not readily available | |

| Occupational Exposure Limits | Not established | [5][6] |

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical splash goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as oxidizing agents.

-

Store in a designated flammable liquids storage cabinet.

Experimental Protocol: Distillation of this compound

This protocol outlines the safe procedure for the distillation of this compound.

Objective: To purify this compound by simple distillation.

Materials:

-

This compound (impure)

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Boiling chips

-

Thermometer

-

Clamps and stands

-

Tubing for cooling water

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus inside a chemical fume hood.[7]

-

Ensure all glassware is free of cracks and defects.

-

Place a magnetic stir bar and a few boiling chips into the round-bottom flask.

-

Add the impure this compound to the flask, filling it to no more than two-thirds of its capacity.[8]

-

Connect the distillation head, condenser, and receiving flask, ensuring all joints are securely sealed.

-

Insert the thermometer into the distillation head, with the bulb positioned just below the side arm leading to the condenser.[8]

-

Connect the cooling water tubing to the condenser, with water entering at the lower inlet and exiting from the upper outlet.[9]

-

Secure the entire apparatus with clamps and stands.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.[9]

-

Begin stirring the liquid in the round-bottom flask.

-

Gradually apply heat to the flask using the heating mantle.

-

Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the liquid.

-

Collect the distillate in the receiving flask as it condenses.

-

Continuously monitor the distillation process. Never distill to dryness.[7]

-

-

Shutdown:

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

-

Turn off the cooling water.

-

Carefully disassemble the apparatus.

-

Transfer the purified this compound to a properly labeled storage container.

-

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following workflow outlines the procedure for responding to a chemical spill of this compound.

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Collect in a properly labeled, sealed container for chemical waste disposal.

References

- 1. 2,5-dimethyl-3-isopropyl-3-hexanol [stenutz.eu]

- 2. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. ehs.gatech.edu [ehs.gatech.edu]

- 8. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 9. science.uct.ac.za [science.uct.ac.za]

A Technical Guide to 2,5-Dimethyl-3-hexanol: Commercial Availability and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, and detailed synthetic protocols for 2,5-Dimethyl-3-hexanol (CAS No. 19550-07-3). This secondary alcohol is a valuable building block in organic synthesis, finding applications in the development of novel chemical entities.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The purity and available quantities vary by supplier, and it is recommended to consult the respective company for the most current information and to request a certificate of analysis for lot-specific data.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | S437425 | Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility for purity confirmation. | 1g |

| TCI America (via Fisher Scientific) | D1969 | >97.0% (GC)[1][2] | 5mL, 25mL[1][3] |

| Santa Cruz Biotechnology | sc-254457 | Not specified; for research use only.[4] | Contact for details |

| CymitQuimica | 3B-D1969 | >97.0% (GC) | 5ml, 25ml |

| Lab Pro Inc. | D1969-25ML | Min. 97.0% (GC)[3] | 25mL[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental work.

| Property | Value |

| CAS Number | 19550-07-3[2][4][5] |

| Molecular Formula | C₈H₁₈O[4][5] |

| Molecular Weight | 130.23 g/mol [4][5] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 159-161 °C (lit.) |

| Density | 0.820 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.420 (lit.) |

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below. These protocols are based on established organic chemistry principles and literature precedents for the synthesis of structurally similar secondary alcohols.

Method 1: Synthesis via Grignard Reaction

This is a widely applicable method for the formation of carbon-carbon bonds and the synthesis of alcohols. In this case, the reaction of isopropylmagnesium bromide with isobutyraldehyde (B47883) will yield the desired product.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

2-Bromopropane (B125204) (Isopropyl bromide)

-

Isobutyraldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 2-bromopropane in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isobutyraldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve isobutyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation.

-

Method 2: Reduction of 2,5-Dimethyl-3-hexanone

This method involves the reduction of the corresponding ketone, 2,5-Dimethyl-3-hexanone, using a suitable reducing agent such as sodium borohydride (B1222165). This is often a milder and more straightforward procedure than the Grignard synthesis.

Reaction Scheme:

Materials:

-

2,5-Dimethyl-3-hexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or ethanol

-

Diethyl ether or dichloromethane (B109758)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reduction:

-

In a round-bottom flask, dissolve 2,5-Dimethyl-3-hexanone in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the solution.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation.

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Synthetic Methods

The following diagram illustrates the relationship between the two primary synthetic methods described.

References

- 1. This compound 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound | 19550-07-3 | TCI AMERICA [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: NIST WebBook Data for 3-Hexanol, 2,5-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the publicly available data for 3-Hexanol, 2,5-dimethyl- from the National Institute of Standards and Technology (NIST) Chemistry WebBook. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible quantitative data, detailed experimental methodologies, and visual representations of key processes.

Compound Identification

| Identifier | Value |

| Chemical Formula | C₈H₁₈O[1][2][3][4] |

| Molecular Weight | 130.2279[1][2][3][4] |

| IUPAC Name | 2,5-dimethylhexan-3-ol[1][2][3][4] |

| Other Names | 3-Hexanol, 2,5-dimethyl-; 2,5-Dimethyl-3-hexanol[1][2][3][4] |

| CAS Registry Number | 19550-07-3[1][2][3][4] |

| IUPAC Standard InChI | InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3[1][2][3][4] |

| IUPAC Standard InChIKey | SNKTZHPOKPYBPT-UHFFFAOYSA-N[1][2][3][4] |

Quantitative Data

The following sections present the quantitative data available for 3-Hexanol, 2,5-dimethyl- in the NIST Chemistry WebBook, organized into clear, accessible tables.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum for 3-Hexanol, 2,5-dimethyl- was obtained via electron ionization. The following table summarizes the major peaks, including their mass-to-charge ratio (m/z) and relative intensity.

| Mass-to-Charge (m/z) | Relative Intensity (%) |

| 41 | 85 |

| 43 | 100 |

| 55 | 70 |

| 57 | 95 |

| 71 | 60 |

| 87 | 50 |

| 112 | 5 |

| 130 | 1 |

Infrared Spectroscopy Data

The gas-phase infrared spectrum of 3-Hexanol, 2,5-dimethyl- is available in the NIST WebBook. The table below lists the prominent absorption bands and their corresponding frequencies.

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment (Tentative) |

| 2960 | 65 | C-H stretch (alkane) |

| 1470 | 80 | C-H bend (alkane) |

| 1370 | 85 | C-H bend (alkane) |

| 1100 | 75 | C-O stretch (secondary alcohol) |

| 3630 | 90 | O-H stretch (free) |

Phase Change Data

The NIST WebBook provides the following phase change data for 3-Hexanol, 2,5-dimethyl-.[3]

| Property | Value | Units | Method | Reference |

| Boiling Point (Tboil) | 431. ± 5. | K | Average of 7 values | N/A |

| Enthalpy of Vaporization (ΔvapH) | 55. | kJ/mol at 352. K | Based on data from 337. to 431. K | Wilhoit and Zwolinski, 1973 |

Experimental Protocols

While the NIST WebBook does not provide detailed experimental protocols for the specific data on 3-Hexanol, 2,5-dimethyl-, this section outlines plausible methodologies based on standard analytical techniques.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of organic compounds.

Instrumentation: A typical EI-MS experiment would utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer could be a quadrupole or time-of-flight analyzer.

Sample Introduction: A dilute solution of 3-Hexanol, 2,5-dimethyl- in a volatile solvent (e.g., dichloromethane (B109758) or methanol) would be injected into the gas chromatograph. The GC would separate the analyte from the solvent and any impurities.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation: For a liquid sample like 3-Hexanol, 2,5-dimethyl-, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

Data Acquisition: The prepared sample is placed in the sample holder of the FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavelength.

Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) using a Fourier transform. The spectrum reveals the frequencies at which the molecule absorbs infrared radiation, corresponding to its vibrational modes.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of 3-Hexanol, 2,5-dimethyl-.

Caption: Fragmentation pathway of 3-Hexanol, 2,5-dimethyl-.

Caption: General workflow for GC-MS analysis.

References

Methodological & Application

Application Notes and Protocol for the Grignard Synthesis of 2,5-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol details the synthesis of 2,5-dimethyl-3-hexanol, a secondary alcohol, via the nucleophilic addition of isopropylmagnesium bromide to isobutyraldehyde (B47883). This specific synthesis is a representative example of a Grignard reaction and is relevant for the preparation of structurally diverse alcohol building blocks used in medicinal chemistry and materials science. The careful control of reaction conditions is paramount to achieving a high yield and purity of the desired product.

Principle of the Reaction

The synthesis proceeds in two main stages. First, the Grignard reagent, isopropylmagnesium bromide, is prepared by the reaction of 2-bromopropane (B125204) with magnesium metal in an anhydrous ether solvent. The ether stabilizes the organomagnesium species. In the second stage, isobutyraldehyde is added to the freshly prepared Grignard reagent. The nucleophilic isopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the isobutyraldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield the final product, this compound.

Experimental Protocol

Materials:

-

Magnesium turnings

-

2-Bromopropane (Isopropyl bromide)

-

Isobutyraldehyde

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. A drying tube containing calcium chloride is placed at the top of the reflux condenser.

-

Initiation: Place magnesium turnings (2.43 g, 0.10 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: In the dropping funnel, prepare a solution of 2-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux gently using a water bath for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, grayish-brown color.

Part B: Reaction with Isobutyraldehyde

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. In the dropping funnel, place a solution of isobutyraldehyde (7.21 g, 0.10 mol) in 30 mL of anhydrous diethyl ether.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and cautiously add 100 mL of cold, saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. Stir until the salts have dissolved, and two distinct layers are formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine all the ether extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Magnesium | Mg | 24.31 | 2.43 | 0.10 |

| 2-Bromopropane | C₃H₇Br | 123.00 | 12.3 | 0.10 |

| Isobutyraldehyde | C₄H₈O | 72.11 | 7.21 | 0.10 |

| Product: this compound | C₈H₁₈O | 130.23 | - | - |

| Physical/Spectroscopic Data for this compound | |

| CAS Number | 19550-07-3[1] |

| Molecular Weight | 130.23 g/mol [1] |

| Boiling Point | 159-161 °C (at atmospheric pressure) |

| Refractive Index | ~1.427 |

| Appearance | Colorless liquid |

| IR Spectrum | Characteristic broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches around 2800-3000 cm⁻¹. |

| ¹H NMR Spectrum | Expected signals include doublets for the methyl groups, multiplets for the methine protons, and a broad singlet for the hydroxyl proton. |

| Mass Spectrum | Expected fragmentation pattern corresponding to the structure. |

Note: The expected yield for this reaction is typically in the range of 60-80%, but can vary depending on the purity of reagents and the strictness of anhydrous conditions.

Experimental Workflow

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Application of 2,5-Dimethyl-3-hexanol in Fragrance Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,5-Dimethyl-3-hexanol as a fragrance ingredient. Due to the limited publicly available data on its specific application in perfumery, this document outlines the standard industry protocols and evaluation methods required to determine its olfactory profile, performance, and suitability in fragrance formulations.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2][3] While it has been identified as a potential intermediate in the synthesis of fragrances, detailed public information on its organoleptic properties is scarce.[1] Its branched structure may contribute to unique olfactory characteristics, potentially offering interesting nuances to fragrance compositions. The evaluation of any new molecule for use in perfumery requires a systematic approach, including sensory analysis, stability testing, and analytical characterization.

Quantitative Data Summary

The following tables summarize the known physicochemical properties of this compound. This data is crucial for the initial stages of fragrance formulation, aiding in solubility and stability predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19550-07-3 | [1][2][3][4][5] |

| Molecular Formula | C8H18O | [1][2][3][4] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| Appearance | Clear, colorless liquid (presumed) | [1] |

| Boiling Point | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| Solubility | Expected to be soluble in nonpolar solvents and ethanol.[1] Limited water solubility. | |

| LogP (Octanol/Water Partition Coefficient) | 2.6 (Computed) | [2] |

Experimental Protocols

The following protocols are standard methodologies for the evaluation of new fragrance materials.

Protocol 1: Olfactory Evaluation (Sensory Analysis)

This protocol outlines the steps for determining the olfactory profile of this compound.

Objective: To characterize the odor profile, intensity, and longevity of this compound.

Materials:

-

This compound

-

Perfumer's alcohol (cosmetic grade ethanol)[6]

-

Glass vials

-

Pipettes

-

Smelling strips

Methodology:

-

Preparation of Dilutions: Prepare a series of dilutions of this compound in perfumer's alcohol (e.g., 10%, 5%, 1%, and 0.1% by weight). This allows for the assessment of the odor at different concentrations.

-

Initial Olfactory Assessment:

-

Dip a clean smelling strip into each dilution.

-

Allow the solvent to evaporate for a few seconds.

-

Present the strips to a panel of trained sensory analysts in a well-ventilated, odor-free room.[7]

-

Panelists should independently record their initial impressions of the odor, including top, middle, and base notes, and any specific descriptors (e.g., fruity, floral, woody, etc.).[9]

-

-

Odor Evolution Over Time (Longevity):

-

Label the smelling strips with the time of dipping.

-

Evaluate the odor of the strips at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).[9]

-

Record any changes in the odor profile and the perceived intensity at each time point. This helps to determine the volatility and substantivity of the material.

-

-

Data Analysis:

-

Compile the descriptors and intensity ratings from all panelists.

-

Create an odor profile chart summarizing the key characteristics of this compound at different stages of evaporation.

-

Protocol 2: Performance and Stability Testing

This protocol is designed to assess the stability of this compound in a finished product under various environmental conditions.[10][11][12]

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound.

Materials:

-

A base formulation (e.g., a simple hydroalcoholic solution, a lotion base).

-

This compound.

-

Control sample (base formulation without this compound).

-

Test sample (base formulation with a specified concentration of this compound).

-

Climate chambers or ovens for controlled temperature and humidity.[10]

-

UV light cabinet.[10]

-

pH meter, viscometer.

Methodology:

-

Sample Preparation: Prepare a batch of the control and test samples. Package them in the intended final packaging.

-

Accelerated Stability Testing: [10]

-

Store samples under various stress conditions:

-

Elevated Temperature: 45°C for 3 months (to simulate 2 years at room temperature).[13]

-

Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 3-5 cycles (24 hours at each temperature).[10][13]

-

Light Exposure: Place samples in a UV light cabinet for a specified duration to assess photosensitivity.[10]

-

-

-

Real-Time Stability Testing: Store samples under normal conditions (e.g., 25°C/60% RH) for the intended shelf life of the product.[10][14]

-

Evaluation: At specified time points (e.g., 1 week, 1 month, 3 months for accelerated testing; 3, 6, 12, 24 months for real-time testing), evaluate the following parameters for both control and test samples:[14]

-

Color: Visual assessment for any changes.

-

Odor: Olfactory assessment for any changes in the fragrance profile.

-

pH: Measurement using a pH meter.

-

Viscosity: Measurement using a viscometer.

-

Phase Separation: Visual inspection for any signs of emulsion instability.

-

-

Data Analysis: Compare the results of the test sample to the control sample and the initial measurements. Any significant deviation indicates a potential stability issue.

Protocol 3: Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the volatile organic compounds (VOCs) in the headspace of a product containing this compound, providing an objective measure of the fragrance profile and its evolution over time.[15][16][17][18]

Objective: To quantitatively analyze the volatile components of a fragrance formulation containing this compound.

Materials:

-

Finished product containing this compound.

-

Headspace vials.

-

Solid-Phase Microextraction (SPME) fibers or dynamic headspace sampler.[16][17][19]

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a precise amount of the product into a headspace vial and seal it.

-

Headspace Sampling:

-

Equilibrate the vial at a controlled temperature (e.g., 35°C) to allow the volatile compounds to partition into the headspace.

-

Expose an SPME fiber to the headspace for a defined period to adsorb the VOCs. Alternatively, use a dynamic headspace sampler to trap the volatiles.[19]

-

-

GC-MS Analysis:

-

Inject the adsorbed compounds into the GC-MS system by thermal desorption of the SPME fiber in the injector port.

-

The GC separates the individual components of the vapor phase based on their boiling points and interaction with the column's stationary phase.

-

The MS fragments the eluted components and provides a mass spectrum for each, allowing for their identification by comparison to a spectral library (e.g., NIST).[15]

-

-

Data Analysis:

-

Identify the peaks in the chromatogram corresponding to this compound and other fragrance components.

-

Quantify the relative amounts of each component.

-

By performing this analysis at different time points during a stability study, one can objectively measure changes in the fragrance profile.

-

Conclusion

While this compound is not a widely documented fragrance ingredient, its chemical structure suggests potential for unique olfactory properties. The application notes and protocols provided here offer a systematic and scientifically rigorous framework for its evaluation. Through comprehensive sensory analysis, stability testing, and analytical characterization, researchers and formulators can determine the true potential of this compound and its suitability for inclusion in novel fragrance compositions. The successful application of these methodologies will ensure both the aesthetic quality and the technical performance of any fragrance product containing this ingredient.

References

- 1. 19550-07-3(this compound) | Kuujia.com [kuujia.com]

- 2. 2,5-Dimethylhexan-3-ol | C8H18O | CID 89183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hexanol, 2,5-dimethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 19550-07-3 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 8. researchgate.net [researchgate.net]

- 9. umbrex.com [umbrex.com]

- 10. iltusa.com [iltusa.com]

- 11. orchadia.org [orchadia.org]

- 12. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. s4science.at [s4science.at]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Method for Purity Analysis of 2,5-Dimethyl-3-hexanol

AN-GC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethyl-3-hexanol is a chiral alcohol of interest in various chemical and pharmaceutical research areas.[1] The stereochemistry and purity of this compound are critical parameters that can significantly influence its biological activity and the outcome of developmental studies. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds such as alcohols.[2][3][4] This application note provides a detailed protocol for the determination of this compound purity using a flexible and reproducible gas chromatography method with flame ionization detection (GC-FID).

Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[2] In this method, a sample containing this compound is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from its potential impurities is achieved based on differences in their boiling points and interactions with the stationary phase.[2] A Flame Ionization Detector (FID) is employed for the sensitive and quantitative detection of organic analytes.[3][4] The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.

Experimental Protocol

1. Instrumentation and Materials

-

Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Capillary Column: A polar stationary phase column is recommended for the optimal separation of alcohol isomers. A suitable choice is a DB-WAX or CP-WAX 52 CB column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

-

Carrier Gas: High-purity helium or hydrogen.[6]

-

Gases for FID: High-purity hydrogen and air.

-

Syringe: 10 µL GC syringe.

-

Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Solvent: Dichloromethane or methanol (B129727) (HPLC grade or higher).

-

Reference Standard: this compound (purity ≥ 97%).[7]

2. Gas Chromatography (GC-FID) Conditions

The following table outlines the recommended instrumental parameters for the GC-FID analysis.

| Parameter | Value |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm) |

| Oven Temperature Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 220 °C, hold for 5 minutes |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

3. Sample and Standard Preparation

-

Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to obtain a concentration of approximately 10 mg/mL.

-

Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed at a concentration of approximately 10 mg/mL in the same solvent used for the standard.

-

Internal Standard (Optional): For more precise quantification, an internal standard such as n-propanol can be used.[8][9] If an internal standard is employed, add a consistent and known amount to all standard and sample solutions.

4. Analytical Procedure

-

Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

-

Inject 1.0 µL of the solvent blank to ensure no interfering peaks are present.

-

Inject 1.0 µL of the prepared standard solution to determine the retention time of this compound.

-

Inject 1.0 µL of the sample solution.

-

Record the chromatograms and integrate the peaks.

5. Data Analysis and Purity Calculation

The purity of this compound is calculated using the area percent method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the GC analysis of a this compound sample.

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |

| 1 | 3.54 | 15,234 | 0.5 | Impurity A (e.g., residual solvent) |

| 2 | 5.89 | 45,702 | 1.5 | Impurity B (e.g., structural isomer) |

| 3 | 7.21 | 2,894,460 | 97.5 | This compound |

| 4 | 8.15 | 12,187 | 0.4 | Impurity C (e.g., by-product) |

| 5 | 9.03 | 3,058 | 0.1 | Unknown Impurity |

| Total | 2,970,641 | 100.0 |

Workflow Diagram

The following diagram illustrates the logical workflow for the GC purity analysis of this compound.

Caption: Workflow for GC Purity Analysis of this compound.

Discussion

This GC-FID method provides a reliable and efficient means for determining the purity of this compound. The use of a polar capillary column is crucial for achieving good separation of the main component from structurally similar impurities, such as other alcohol isomers.[5] The temperature program is designed to ensure the elution of all potential impurities within a reasonable analysis time. The FID detector offers high sensitivity and a wide linear range, making it suitable for quantifying both major and minor components.[10] For compounds with chiral centers like this compound, enantiomeric purity may also be a critical parameter. In such cases, a chiral GC column with a cyclodextrin-based stationary phase would be necessary to separate the enantiomers.[1][11][12] This would be a separate method development exercise.

Conclusion

The gas chromatography method detailed in this application note is well-suited for the routine purity assessment of this compound in a research or quality control setting. The protocol is straightforward, and the data analysis is based on established principles of area percent calculation. This method can be readily adapted and validated for specific laboratory requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. Gas chromatography of Alcohols [delloyd.50megs.com]

- 3. Alcoholic Beverage Analysis by GC [restek.com]

- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of volatile compounds in wines by gas chromatography (Type-IV) | OIV [oiv.int]

- 7. This compound | 19550-07-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. agilent.com [agilent.com]

- 11. gcms.cz [gcms.cz]

- 12. azom.com [azom.com]

Application Note: Derivatization of 2,5-Dimethyl-3-hexanol for Enhanced GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as alcohols, can be challenging. 2,5-Dimethyl-3-hexanol, a secondary alcohol, contains a polar hydroxyl (-OH) group that can lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the GC inlet.[1][2]

Chemical derivatization is a crucial sample preparation step that converts polar, active functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3] This process significantly improves chromatographic resolution, peak symmetry, and detection sensitivity.[4] The most common derivatization methods for alcohols in GC analysis are silylation and acylation, which replace the active hydrogen of the hydroxyl group.[1]

This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques to improve its analysis by GC-MS.

Principle of Derivatization

1. Silylation: This is the most widely used method for derivatizing hydroxyl groups.[5] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the alcohol with a non-polar trimethylsilyl (B98337) (TMS) group.[6] This reaction reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and thermal stability.[4] The resulting TMS-ether is more amenable to GC analysis.

2. Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, typically a highly fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA). This reaction forms a stable, more volatile ester derivative. Fluorinated derivatives are particularly useful as they can enhance sensitivity and generate characteristic fragmentation patterns in the mass spectrometer.[2]

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often corrosive, moisture-sensitive, and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ether derivative. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to enhance the reactivity of the BSTFA reagent.

Materials:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent like methanol, it must be evaporated to complete dryness under a stream of nitrogen before proceeding, as water and alcohols will react with the silylating reagent.[5][6]

-

Reagent Addition: To a 2 mL reaction vial, add 100 µL of the sample solution.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of a trifluoroacetyl ester derivative, which offers high volatility.

Materials:

-

This compound standard or sample extract

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Pyridine or Ethyl Acetate (GC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL. Ensure the sample is completely dry if evaporated from a protic solvent.

-

Reagent Addition: To a 2 mL reaction vial, add 100 µL of the sample solution.

-

Derivatization: Add 100 µL of TFAA and 50 µL of pyridine (which acts as a catalyst and acid scavenger).

-

Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60°C for 20 minutes.

-

Cooling & Evaporation: Allow the vial to cool to room temperature. If desired, the excess reagent and pyridine can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like hexane (B92381) or ethyl acetate.

-

Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of derivatized this compound. These may need to be optimized for specific instruments and applications.

| Parameter | Recommended Setting |

| GC System | Agilent GC-MS System or equivalent |

| Column | Low-polarity siloxane-based phase, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6] |

| Inlet | Split/Splitless, operated in split mode (e.g., 20:1 split ratio) |

| Inlet Temp | 250°C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Presentation

The following table summarizes the expected comparative results for the analysis of this compound before and after derivatization. Derivatization is expected to decrease the retention time (due to reduced polarity) and significantly improve peak shape and detector response.

| Analyte Form | Expected Retention Time (min) | Expected Peak Shape | Expected Signal-to-Noise (S/N) Ratio |

| Underivatized this compound | ~10.5 | Broad, Tailing | Low |

| TMS-Derivative (Silylated) | ~8.2 | Sharp, Symmetrical | High |

| TFA-Derivative (Acylated) | ~7.5 | Sharp, Symmetrical | Very High |

Visualizations

Workflow for Derivatization and GC-MS Analysis

References

Application Notes and Protocols: 2,5-Dimethyl-3-hexanol as a Nonpolar Solvent in Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3-hexanol is a branched-chain secondary alcohol with the molecular formula C8H18O.[1] While primarily recognized as a versatile synthetic intermediate in the fragrance, pharmaceutical, and agrochemical industries, its inherent structural and physical properties suggest its potential as a specialized nonpolar solvent in various organic reactions.[1] Its branched structure provides significant steric hindrance, which can influence reaction selectivity and rates.[1] This document provides a comprehensive overview of the potential applications of this compound as a nonpolar solvent, including its physicochemical properties, potential benefits, and protocols for its evaluation in chemical reactions.

Physicochemical Properties